molecular formula C9H11F2NO B561238 4-((1,3-Difluoropropan-2-yl)oxy)aniline CAS No. 109230-64-0

4-((1,3-Difluoropropan-2-yl)oxy)aniline

Cat. No.: B561238
CAS No.: 109230-64-0
M. Wt: 187.19
InChI Key: AKVABIOHSJGFAU-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Synthesis and Chemical Biology

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic compounds. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of drug candidates by making them less susceptible to oxidative degradation. wikipedia.orgnih.gov This increased stability can lead to a longer biological half-life. wikipedia.org

Furthermore, the substitution of hydrogen with fluorine can significantly alter the electronic properties, lipophilicity, and conformational preferences of a molecule. nih.govacs.org An increase in lipophilicity can improve a drug's ability to cross cell membranes, potentially enhancing its bioavailability. wikipedia.org The strategic placement of fluorine atoms can also influence the acidity or basicity of nearby functional groups and lead to specific intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets like enzymes and receptors. numberanalytics.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug design and development. nih.gov

Overview of Fluorinated Anilines as Strategic Building Blocks in Academic Research

Fluorinated anilines are a pivotal class of intermediates in organic synthesis. The aniline (B41778) moiety itself is a common feature in a vast range of dyes, polymers, and pharmaceuticals. The addition of fluorine atoms to the aromatic ring or to substituents enhances the utility of these compounds. For instance, fluorinated anilines are precursors to a variety of agrochemicals and pharmaceuticals.

Researchers have developed numerous methods for the synthesis of fluorinated anilines, reflecting their importance. researchgate.netacs.org These compounds serve as versatile starting materials for a wide array of chemical transformations, including diazotization, acylation, and cross-coupling reactions. acs.org The presence of fluorine can direct the regioselectivity of subsequent reactions on the aromatic ring and can modulate the reactivity of the amino group. jmu.edu The development of efficient protocols for the difluoroalkylation of anilines further underscores the significance of this class of compounds in accessing novel chemical entities with potential applications in medicinal chemistry. nih.gov

Structural Context of the 1,3-Difluoropropoxy Moiety in Active Organic Molecules

The 1,3-difluoropropan-2-ol substructure, which forms the 1,3-difluoropropoxy ether linkage in the title compound, is a valuable synthon in its own right. nih.gov The geminal difluoro group is increasingly recognized as a bioisostere for carbonyl or sulfonyl groups, meaning it can mimic the biological activity of these groups while offering improved metabolic stability. nih.gov The 1,3-difluoro motif, specifically, introduces two stereogenic centers when unsubstituted, and the stereochemistry of these centers can be critical for biological activity.

While the 1,3-difluoropropoxy group itself is less common in the literature than, for example, a trifluoromethyl group, its presence in a molecule can be expected to confer some of the advantageous properties associated with fluorination. These include increased lipophilicity and metabolic stability. The ether linkage provides a flexible connection between the fluorinated alkyl chain and the aniline core, allowing for a range of conformational possibilities that could be important for molecular recognition at a biological target. The synthesis of molecules containing such fluorinated ether linkages is an active area of research, driven by the desire to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-difluoropropan-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-5-9(6-11)13-8-3-1-7(12)2-4-8/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVABIOHSJGFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698534
Record name 4-[(1,3-Difluoropropan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109230-64-0
Record name 4-[(1,3-Difluoropropan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 1,3 Difluoropropan 2 Yl Oxy Aniline and Analogues

Regioselective Synthesis of Fluorinated Aryl Ethers

The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. This can be achieved through several methods, with nucleophilic aromatic substitution being a prominent strategy.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. researchgate.net For the synthesis of precursors to 4-((1,3-difluoropropan-2-yl)oxy)aniline, a common starting material would be a p-substituted nitrobenzene, where the nitro group serves as a potent activating group for SNAr.

The general mechanism involves the attack of an alkoxide on the carbon atom bearing the leaving group (typically a halide), ortho or para to an electron-withdrawing group. The presence of the electron-withdrawing group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.

A plausible synthetic route would involve the reaction of a p-halonitrobenzene with the alkoxide of 1,3-difluoropropan-2-ol. The reactivity of the halide leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions and is attributed to the high electronegativity of fluorine enhancing the electrophilicity of the reaction site.

A widely employed method for forming ether linkages is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing the target molecule's ether linkage, this would typically involve the reaction of a p-nitrophenoxide with an activated derivative of 1,3-difluoropropan-2-ol, such as 1,3-difluoro-2-propyl tosylate. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. wikipedia.org

The general conditions for a Williamson ether synthesis involve the use of a base to deprotonate the phenol, followed by the addition of the alkylating agent. chem-station.com The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used to promote SN2 reactions. chem-station.com

Reactant 1Reactant 2BaseSolventProductReaction Type
p-Nitrophenol1,3-Difluoro-2-propyl tosylateK₂CO₃DMF1-((1,3-Difluoropropan-2-yl)oxy)-4-nitrobenzeneWilliamson Ether Synthesis
1-Fluoro-4-nitrobenzene1,3-Difluoropropan-2-olNaHTHF1-((1,3-Difluoropropan-2-yl)oxy)-4-nitrobenzeneNucleophilic Aromatic Substitution

This table represents plausible reaction conditions based on general principles of Williamson ether synthesis and SNAr reactions.

Strategic Routes for Aniline (B41778) Functionalization

Once the fluorinated aryl ether precursor is obtained, the next critical step is the introduction or modification of the aniline functionality.

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. A common and efficient method for this conversion is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. This method is generally clean and provides high yields.

Alternatively, the reduction can be achieved using metals in an acidic medium, such as iron, zinc, or tin in the presence of hydrochloric acid. The reduction with iron and HCl is a classic and often preferred method due to its mildness and the in situ generation of the acid.

Nitro CompoundReducing AgentSolventProduct
1-((1,3-Difluoropropan-2-yl)oxy)-4-nitrobenzeneH₂, Pd/CEthanolThis compound
1-((1,3-Difluoropropan-2-yl)oxy)-4-nitrobenzeneFe, HClEthanol/WaterThis compound
1-((1,3-Difluoropropan-2-yl)oxy)-4-nitrobenzeneSnCl₂·2H₂OEthanolThis compound

This table presents common and effective methods for the reduction of nitroarenes to anilines.

An alternative and more convergent approach to synthesizing fluorinated anilines is the direct C-H functionalization of aniline derivatives. Recent advancements in photochemistry have enabled the direct introduction of difluoroalkyl groups into the aromatic ring of anilines under mild conditions. rsc.orgnih.gov

These methods often rely on the generation of a difluoroalkyl radical from a suitable precursor, which then attacks the electron-rich aniline ring. The regioselectivity of this addition is influenced by the electronic and steric properties of the aniline substrate and the reaction conditions.

Visible-light organophotocatalysis has emerged as a powerful tool for C-H functionalization, offering a green and sustainable alternative to traditional methods. nih.govsioc.ac.cn Organic dyes, such as Eosin Y and Rose Bengal, can act as photocatalysts, absorbing visible light to initiate a single-electron transfer (SET) process. rsc.orgnih.gov

In the context of difluoroalkylation of anilines, the excited photocatalyst can interact with a difluoroalkylating agent, such as ethyl bromodifluoroacetate, to generate a difluoroalkyl radical. This radical then adds to the aniline ring. For anilines bearing an alkoxy group at the para-position, such as 4-methoxyaniline, the difluoroalkylation has been observed to occur primarily at the ortho position. nih.gov

Another photoinduced strategy involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and the difluoroalkylating agent. rsc.org Photoexcitation of this complex can lead to the generation of the difluoroalkyl radical and a radical cation of the aniline, which then combine to form the functionalized product. This catalyst-free approach offers operational simplicity and can be highly efficient. rsc.org

Aniline SubstrateDifluoroalkylating AgentPhotocatalyst/SystemSolventProduct(s)Yield (%)
4-Bromo-N,N-dimethylanilineEthyl bromodifluoroacetateEosin YDMFEthyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate65
4-Methoxy-N,N-dimethylanilineEthyl iododifluoroacetateEosin YDMFEthyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate47
4-Methoxy-N,N-dimethylanilineEthyl iododifluoroacetateEDA complex (catalyst-free)DMSOEthyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate73

Data sourced from Gallego-Gamo, A., et al. (2023). nih.gov

Direct Difluoroalkylation of Anilines via Photoinduced Methods

Electron Donor-Acceptor (EDA) Complex Mediated Approaches

The formation of electron donor-acceptor (EDA) complexes represents a powerful strategy in modern synthetic chemistry, enabling reactions under mild, visible-light-mediated conditions, often without the need for traditional photocatalysts or transition metals. nih.govnih.govbeilstein-journals.org An EDA complex is a ground-state molecular aggregate formed between an electron-rich donor and an electron-poor acceptor. nih.govbeilstein-journals.orgacs.org This interaction often results in a new absorption band in the visible region of the electromagnetic spectrum, allowing for photoinitiation of chemical reactions. nih.govbeilstein-journals.org

Upon irradiation with visible light, a single electron transfer (SET) can occur from the donor to the acceptor within the complex, generating radical ions that can then participate in a variety of chemical transformations. nih.govbeilstein-journals.org This approach has been successfully applied to the formation of C-C and C-heteroatom bonds. For instance, the photoexcitation of EDA complexes formed between anilines and suitable acceptors can lead to the generation of α-amino radicals, which are versatile intermediates for the synthesis of complex nitrogen-containing molecules. colab.ws

While direct synthesis of this compound using an EDA complex approach has not been explicitly detailed, the principles of this methodology are applicable. For example, an appropriately substituted aniline could act as the electron donor, while a fluorinated electrophile could serve as the acceptor. The formation of an EDA complex between an electron-rich species, such as a thiolate, and an electron-poor aryl halide has been shown to facilitate C-S bond formation under visible light. nih.gov Similarly, the formation of an EDA complex between an N-aryl amino acid (donor) and an activated alkene (acceptor) can lead to the generation of an α-amino radical following photoinitiated charge transfer and decarboxylation. nih.gov

Recent studies have shown that the formation of EDA complexes can be facilitated in aqueous media using solubilizing agents like meglumine, which can enforce the aggregation of haloarenes with anilines, leading to C-C or C-S coupling products upon photoinduction. researchgate.net This highlights the expanding versatility of EDA-mediated reactions.

Table 1: Examples of EDA Complex-Mediated Reactions

DonorAcceptorProduct TypeLight SourceReference
Aniline DerivativesBromothiophenesC(sp²)–C(sp²) Coupled ProductVisible Light nih.gov
N-Aryl Amino AcidsMaleimidesTetrahydroquinolinesVisible Light nih.gov
Aryl ThiolAryl HalideAryl ThioetherVisible Light nih.gov
1-ThiosugarAryl Thianthrenium SaltS-Aryl GlycosideVisible Light mdpi.com
Pentafluorosulfanyl ArenesAllyltributylstannane/KIAllyl SulfidesVisible Light nih.govrsc.org

Transition Metal-Catalyzed Coupling Reactions for Fluorinated Anilines

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-N and C-C bonds. These methods are highly relevant for the synthesis of complex molecules like fluorinated anilines and their derivatives.

The palladium-catalyzed coupling of primary anilines with various partners is a well-established and versatile method for the synthesis of N-arylated compounds. researchgate.netmit.edu This approach can be adapted for the synthesis of fluoroallylic amines. A notable development in this area is the palladium-catalyzed allylic C-H amination of alkenes. For instance, the reaction of alkenes with N-fluorodibenzenesulfonimide (NFSI) in the presence of a palladium catalyst and a catalytic amount of water has been shown to produce allylic amines with high regioselectivity. rsc.org

The mechanism of palladium-catalyzed amination often involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. nih.gov In the context of synthesizing fluoroallylic amines, this could involve the coupling of a primary aniline with a fluoroallylic electrophile. The choice of ligand is crucial for the success of these reactions, with bulky monophosphine ligands often being effective. nih.gov

A significant challenge in the synthesis of fluoroalkylanilines is their potential instability under typical C–N coupling conditions, which often involve heat and strong bases. nih.govacs.org However, the use of weaker bases like potassium phenoxide (KOPh) has been shown to be effective for the palladium-catalyzed coupling of fluoroalkylamines with aryl halides, proceeding in high yield with low catalyst loadings. nih.govacs.org Mechanistic studies have revealed that for electron-withdrawing fluoroalkyl groups, the turnover-limiting step can be the reductive elimination to form the C–N bond. nih.govnih.gov

Table 2: Conditions for Palladium-Catalyzed Amination Reactions

AmineElectrophileCatalyst SystemBaseKey FeatureReference
FluoroalkylaminesAryl Bromides/Chlorides[Pd(allyl)Cl]₂ / AdBippyPhosKOPhMild conditions, low catalyst loading nih.govacs.org
Primary AnilinesAryl BromidesPd(OAc)₂ / DPEphosNot specifiedHighly active for electron-poor anilines mit.edu
AlkenesN-FluorodibenzenesulfonimidePalladium CatalystWater (catalytic)Highly regioselective allylic C-H amination rsc.org

Intramolecular arylation reactions catalyzed by transition metals provide a powerful strategy for the synthesis of fused heterocyclic systems, including fluorinated indole (B1671886) derivatives. nih.govresearchgate.net Indoles are a critical structural motif in many biologically active compounds. researchgate.net The synthesis of fluorinated indoles is of particular interest due to the beneficial effects of fluorine on pharmacological properties. researchgate.net

One approach involves a palladium-catalyzed sequence of intermolecular amination followed by intramolecular direct arylation. researchgate.net This can be used to synthesize fluorinated carbazoles, where the fluorine substituent can be introduced via either the aniline or the aryl bromide starting material. researchgate.net Depending on the substitution pattern, these reactions can be performed in a one-pot tandem fashion. researchgate.net

Another strategy for accessing fluorinated indoles is through the cyclization of appropriately substituted anilines. For example, a metal-free approach involving oxidative dearomatization can assemble 2-trifluoromethyl NH-indole products from commercially available anilines. nih.govresearchgate.net While not a direct intramolecular arylation, it demonstrates the utility of aniline derivatives in constructing fluorinated indole rings.

Furthermore, palladium-catalyzed intramolecular α-arylation has been employed in the synthesis of enantioenriched 3-aryl-3-fluorooxindoles. nih.gov This highlights the potential for creating complex, chiral fluorinated indole structures through intramolecular C-C bond formation. The synthesis of π-extended acridone (B373769) derivatives has also been achieved through a sequential Suzuki–Miyaura cross-coupling and palladium-catalyzed intramolecular arylation. acs.org

Table 3: Methods for the Synthesis of Fluorinated Indole Derivatives

Starting MaterialsMethodCatalystKey FeatureReference
2-Chloroanilines, Aryl BromidesIntermolecular Amination / Intramolecular Direct ArylationPalladiumSynthesis of fluorinated carbazoles researchgate.net
Anilines, HexafluoroacetylacetoneOxidative DearomatizationMetal-FreeScalable synthesis of 2-trifluoromethyl NH-indoles nih.govresearchgate.net
3-Fluorooxindoles, Aryl TriflatesIntermolecular α-ArylationPalladium / SegphosEnantioenriched 3-aryl-3-fluorooxindoles nih.gov
Alkynes, Nitrogen SourcesCyclizationTransition MetalGeneral route to indole derivatives rsc.org

Modular Synthetic Routes Employing Fluorinated Aniline Intermediates

Modular synthetic routes offer a flexible and efficient approach to complex molecules by assembling them from readily available building blocks. Fluorinated aniline derivatives are valuable intermediates in such strategies, providing a platform for introducing fluorine into a variety of molecular scaffolds. vanderbilt.eduresearchgate.netnih.gov

The development of modular syntheses for fluoroformamidines, for example, highlights the utility of aniline precursors. nih.govacs.org One established, albeit harsh, method involves the reaction of anilines with formic acid, followed by conversion to carbonimidoyl dichlorides. nih.govacs.org A more recent and practical approach involves the rearrangement of in situ-generated amidoximes, which can be derived from a wide range of anilines, showcasing the modularity of this method. nih.govacs.org

The synthesis of cyclic β-difluoroamines has also been achieved through a modular, two-step photoredox-catalyzed cyclization/hydrogen atom transfer reaction starting from bromodifluoroethylamines, which can be prepared from aniline derivatives. chemrxiv.org

The versatility of fluorinated anilines as building blocks is further demonstrated by their use in the synthesis of various fluorine-containing heterocycles. For example, 2-nitro- and 2-amino-4,5-difluoroanilines have been used as starting materials for the synthesis of fluorinated imidazole, oxazole, and indoloquinoxaline derivatives. researchgate.net The ability to selectively functionalize polyhalogenated anilines, such as 3,5-difluoro-2,4,6-trihaloanilines, further expands their utility as modular intermediates for creating polyfunctionalized aromatic compounds. vanderbilt.edu

Chemical Reactivity and Derivatization Pathways of 4 1,3 Difluoropropan 2 Yl Oxy Aniline Derivatives

Reactivity of the Amino Functionality in Conjugation Systems

The primary amino group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative imparts significant nucleophilicity, enabling it to react with a variety of electrophilic partners to form stable nitrogen-containing derivatives.

Amide Formation: The reaction of 4-((1,3-Difluoropropan-2-yl)oxy)aniline with carboxylic acids, acid chlorides, or acid anhydrides is expected to readily form the corresponding amide derivatives. These reactions typically proceed under standard amide coupling conditions. For instance, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the reaction with carboxylic acids. Alternatively, the more reactive acid chlorides and anhydrides will react directly, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Urea Synthesis: The synthesis of urea derivatives can be achieved through the reaction of the aniline with isocyanates. This reaction is generally a facile and high-yielding process. The nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate leads to the formation of the corresponding N,N'-disubstituted urea. This transformation is a common strategy in medicinal chemistry to link different molecular fragments.

Reagent ClassProduct TypeGeneral Reaction Conditions
Carboxylic Acid (+ Coupling Agent)AmideRoom temperature to mild heating
Acid Chloride/AnhydrideAmideOften with a non-nucleophilic base
IsocyanateUreaTypically rapid at room temperature
Sulfonyl ChlorideSulfonamideIn the presence of a base

The amino group of this compound can serve as a key nucleophile in cyclization reactions to construct a variety of heterocyclic systems, which are prevalent in pharmaceuticals and materials science.

Another important class of cyclization reactions involves the formation of 1,3,4-oxadiazoles. This can be achieved by first converting the aniline to a hydrazide derivative, which can then undergo cyclization with various reagents. For example, reacting the corresponding acetohydrazide with an aromatic aldehyde would yield a Schiff base, which can then be oxidatively cyclized using reagents like iodine and mercuric oxide to furnish the 1,3,4-oxadiazole ring system.

Transformations Involving the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic attack due to the electron-donating nature of both the amino and the ether-linked side chain.

Both the amino group and the alkoxy group are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. In this compound, the para position is blocked by the ether group, meaning that electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The strong activation from the amino and alkoxy groups suggests that these reactions would proceed readily, likely without the need for a Lewis acid catalyst.

Nitration: The introduction of a nitro group can be accomplished using standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. However, the reaction conditions would need to be carefully controlled to avoid oxidation of the aniline.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group at the positions ortho to the amino group.

Electrophilic ReagentResulting Functional GroupExpected Position of Substitution
Br2 or NBS-Br3- and 5-positions
Cl2 or NCS-Cl3- and 5-positions
HNO3/H2SO4-NO23- and 5-positions
Fuming H2SO4-SO3H3- and 5-positions

Following electrophilic halogenation of the aromatic ring, the resulting aryl halides are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, a bromo-substituted derivative of this compound could undergo:

Suzuki Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or alkenyl groups.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These cross-coupling reactions provide a versatile platform for the further elaboration of the this compound scaffold, enabling the synthesis of a wide range of complex derivatives.

Stability and Potential Transformations of the Fluorinated Ether Side Chain

The 1,3-difluoropropan-2-yloxy side chain is generally considered to be a stable moiety under many reaction conditions. The presence of the electron-withdrawing fluorine atoms can increase the stability of the ether linkage compared to non-fluorinated analogues. However, under strongly acidic conditions, cleavage of the ether bond is a potential side reaction.

The C-F bonds themselves are very strong and are not expected to participate in most common organic transformations. The stability of fluorinated side chains can also impart desirable properties to the molecule, such as increased metabolic stability in a biological context. While direct transformations of the fluorinated side chain are not commonly reported for this type of structure, radical-based reactions could potentially lead to modifications, although these would likely require harsh conditions and may lack selectivity. The primary role of the fluorinated ether side chain is therefore to modulate the electronic and physical properties of the molecule while remaining a robust and stable structural element.

Academic Applications and Research Utility of 4 1,3 Difluoropropan 2 Yl Oxy Aniline

Role as an Intermediate in the Synthesis of Advanced Organic Molecules

As a substituted aniline (B41778), this compound serves as a versatile nucleophile and a precursor for a wide range of more complex molecules. The primary amino group can undergo numerous classical transformations—such as diazotization, acylation, and alkylation—while the 1,3-difluoropropoxy group is carried through the synthetic sequence to impart its specific physicochemical properties to the final product.

In the field of agrochemicals, the introduction of fluorinated groups is a well-established strategy to enhance the efficacy and metabolic stability of active ingredients. While patents specifically detailing the use of 4-((1,3-Difluoropropan-2-yl)oxy)aniline are highly specific, the application of structurally similar phenoxy anilines is common in the synthesis of miticides and other crop protection agents. For instance, the synthesis of diafenthiuron (B39198) involves a 4-phenoxyaniline (B93406) derivative, highlighting the industrial importance of this class of intermediates. The 1,3-difluoropropoxy group in the title compound offers a modification that can improve properties like metabolic resistance in target pests compared to non-fluorinated analogs. The compound from which it is derived, 1,3-difluoro-2-propanol, is a known metabolic poison and has been used in rodenticides, indicating that moieties derived from it can possess significant biological activity. wikipedia.orggoogle.com

In medicinal chemistry, the aniline core is a frequent starting point for the construction of heterocyclic scaffolds found in many drugs. The this compound building block allows for the introduction of a difluorinated alkoxy group, which can serve as a bioisosteric replacement for other functionalities or enhance drug-like properties. The strategic placement of fluorine can improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity. Patents for complex pharmaceutical agents often list numerous substituted anilines as potential starting materials for synthesizing libraries of compounds for screening. For example, fused tricyclic compounds developed as estrogen receptor (ER) targeting agents for cancer treatment are synthesized from substituted difluoro-anilines, demonstrating the utility of such fluorinated building blocks in creating potent therapeutic candidates. google.com The synthesis of kinase inhibitors, a major class of modern therapeutics, frequently involves the coupling of an aniline derivative with a heterocyclic core, such as a pyrimidine.

Contribution to Advanced Materials Research

The electronic properties modified by fluorine substitution make this compound an interesting component for the synthesis of materials for electronic and optical applications.

Fluorene-based polymers are widely investigated for their use in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and thermal stability. The properties of these materials can be fine-tuned by attaching various functional side chains to the fluorene (B118485) core. While direct integration of this compound is a specific and niche application, the general strategy of incorporating fluorinated alkoxy side chains onto conjugated polymer backbones is employed to control the polymer's solubility, morphology, and electronic energy levels. Fluorination can lower the HOMO and LUMO energy levels, which can improve charge injection and transport properties as well as enhance the oxidative stability of the device.

Strategic Use in Bioisosteric Design and Molecular Mimicry

Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a fundamental concept in drug design. princeton.edu The 1,3-difluoropropoxy group is a valuable motif for this purpose.

The replacement of hydrogen atoms with fluorine has become a powerful tool in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The 1,3-difluoropropoxy group can be considered a bioisostere of more common groups like an isopropoxy or a cyclopropylmethoxy group. However, its electronic properties are substantially different. The two fluorine atoms act as strong electron-withdrawing groups, which can alter the pKa of nearby functional groups and change the nature of intermolecular interactions from hydrogen bonding to weaker C-F•••H or C-F•••π interactions. This substitution can block metabolic attack at the alkoxy group, thereby increasing the half-life of a drug molecule. princeton.edu The specific gauche interactions and conformational preferences induced by the fluorines can also pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. nih.gov The growing interest in sp3-enriched bioisosteres that provide three-dimensional diversity has led to increased demand for novel fluorinated fragments like the 3,3-difluorooxetane (B2587318) unit, which shares conceptual similarities with the 1,3-difluoropropoxy group in its application for bioisosteric replacements. digitellinc.comnih.gov

Influence of Fluorine on Molecular Conformation and Intermolecular Interactions

The presence of fluorine atoms, particularly in a 1,3-difluoro arrangement, has a profound impact on the conformational preferences and non-covalent interactions of a molecule. nih.govnih.gov The carbon-fluorine (C-F) bond is highly polarized and the strongest single bond in organic chemistry, which introduces significant electrostatic and stereoelectronic effects that dictate molecular shape and interactions. nih.govrsc.org

Research on simple alkanes containing the –CHF–CH₂–CHF– motif, which is present in this compound, reveals a strong influence on the molecule's preferred conformation. nih.govacs.org The orientation of the two C-F bonds relative to each other is a critical determinant of conformational stability. A conformation where the two C-F bonds are aligned parallel is highly destabilized due to repulsive dipole-dipole interactions. nih.govacs.org Consequently, the molecule will twist to avoid this arrangement, favoring conformations where the C-F bonds are anti-periplanar (linear) or gauche. acs.org The polarity of the surrounding medium can also significantly affect these conformational preferences. nih.govacs.org

The high electronegativity of fluorine creates a partial negative charge on the fluorine atom (Fδ-) and a partial positive charge on the adjacent carbon (Cδ+). rsc.orgnumberanalytics.com This polarity allows the C-F bond to participate in various intermolecular interactions. While fluorine is generally considered a weak hydrogen bond acceptor, weak C–H···F–C interactions, which are primarily electrostatic and dispersive in nature, can play a role in crystal packing and molecular recognition. researchgate.net These interactions, along with other non-covalent forces, are crucial for understanding how fluorinated molecules like this compound interact with biological targets such as proteins and enzymes.

Table 1: Conformational Effects of 1,3-Difluoro Substitution

Factor Influence on Conformation Rationale
Dipole-Dipole Interactions Destabilizes conformers with parallel C-F bonds. acs.org Repulsive electrostatic forces between the aligned dipoles of the two C-F bonds.
Stereoelectronics Favors gauche or anti arrangements of C-F bonds. nih.govacs.org Hyperconjugative interactions (e.g., σC–H → σ*C–F) and avoidance of steric clash contribute to stability. nih.gov
Solvent Polarity Can alter the population of different conformers. nih.gov The overall molecular dipole moment changes with conformation, affecting solvation energy.
Intermolecular Interactions Can participate in weak C-H···F hydrogen bonds. researchgate.net The polarized C-F bond can interact with acidic protons on neighboring molecules.

Impact on Metabolic Stability in in vitro Enzymatic Studies

A primary application of fluorinated motifs in drug design is to enhance metabolic stability. researchgate.netucd.ie Many drug candidates fail due to rapid metabolism by enzymes in the liver, principally the cytochrome P450 (CYP) family. mdpi.comnih.gov These enzymes catalyze Phase I metabolic reactions, such as oxidation, which often occurs at sterically accessible C-H bonds to make the molecule more water-soluble for excretion. nih.govnih.gov

Introducing fluorine atoms at a metabolically vulnerable site is a common strategy to block this enzymatic action. nih.govcaltech.edu The exceptional strength of the C-F bond makes it resistant to cleavage by CYP enzymes, which are typically unable to hydroxylate a fluorinated carbon. ucd.ie Therefore, replacing a hydrogen atom with a fluorine atom at a site of metabolism can dramatically increase the compound's half-life.

The 1,3-difluoropropan-2-yloxy group in this compound is designed to be a metabolically robust alternative to other alkoxy groups, such as methoxy (B1213986) or isopropoxy, which are susceptible to O-dealkylation by CYP enzymes (e.g., CYP2D6 and CYP3A4). mdpi.comresearchgate.net In vitro studies using human liver microsomes or recombinant CYP enzymes are employed to assess this effect. nih.govnih.gov In a typical assay, the parent compound is incubated with the enzyme system, and the rate of its disappearance or the formation of metabolites is measured over time. nih.gov Fluorinated analogues frequently show significantly slower rates of metabolism compared to their non-fluorinated counterparts. nih.gov For example, studies on various drugs have shown that strategic fluorination can increase metabolic stability by 4- to 16-fold. nih.gov

Table 2: Comparison of Metabolic Lability in in vitro Assays

Compound Type Typical Metabolic Pathway Effect of Fluorination In Vitro Assessment Method
Non-fluorinated Alkoxy Aniline O-dealkylation by CYP enzymes (e.g., CYP3A4, CYP2D6). mdpi.comresearchgate.net N/A Incubation with human liver microsomes followed by LC-MS analysis of metabolites.
This compound Resistant to O-dealkylation at the propoxy group. The strong C-F bonds block oxidative metabolism at the fluorinated carbons. ucd.ie Comparative incubation shows a significantly slower rate of parent compound depletion. nih.gov

Design of Fluorinated Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. nih.gov Fluorinated analogues are exceptionally useful tools in SAR exploration because fluorine has a unique combination of properties: it is small in size (similar to a hydrogen atom), yet it is the most electronegative element, which profoundly alters the electronic character of a molecule. nih.gov

The compound this compound can be used as a key intermediate for synthesizing a series of analogues to probe SAR. google.com By systematically modifying other parts of the molecule while retaining the fluorinated tail, researchers can dissect the contributions of different structural features to biological activity.

The 1,3-difluoropropan-2-yloxy group serves several roles in SAR studies:

Modulating Lipophilicity: Fluorination generally increases lipophilicity, which can affect a compound's ability to cross cell membranes and its binding to hydrophobic pockets in a protein target. acs.org

Altering pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds.

Probing H-Bonding: Replacing a hydroxyl group with a fluorine atom is a classic SAR move. A hydroxyl group can both donate and accept a hydrogen bond, whereas fluorine can only act as a weak H-bond acceptor. nih.gov This substitution allows researchers to determine the importance of hydrogen bond donation at a specific position for receptor binding. nih.gov

Conformational Constraint: As discussed, the fluorinated group can lock the side chain into specific conformations, which can be used to probe the required geometry for optimal binding to a biological target. acs.org

By synthesizing and testing a series of such analogues, a detailed picture of the SAR can be constructed, guiding the design of more potent and selective compounds. nih.govelsevierpure.com

Theoretical and Mechanistic Investigations of Fluorinated Aniline Chemistry

Spectroscopic Characterization Techniques for Mechanistic Elucidation (e.g., NMR, IR)

Without any scientific literature or data on “4-((1,3-Difluoropropan-2-yl)oxy)aniline,” a detailed and accurate article that adheres to the specific outline provided cannot be constructed.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of fluorinated organic compounds often relies on harsh reagents and multi-step procedures, leading to significant waste and high production costs. A key area of future research will be the development of greener and more efficient synthetic routes to 4-((1,3-Difluoropropan-2-yl)oxy)aniline and its derivatives.

Current research in the broader field of fluorinated aniline (B41778) synthesis points towards several promising avenues. Photoinduced methods, for instance, are gaining traction as a sustainable approach for the fluoroalkylation of organic molecules. acs.org These methods often utilize visible light and organophotocatalysts to generate fluoroalkyl radicals under mild conditions, which can then be coupled with aniline derivatives. acs.org The development of a photocatalytic system for the direct coupling of 4-aminophenol (B1666318) with a suitable 1,3-difluoropropan-2-yl electrophile or radical precursor would represent a significant advancement in the synthesis of the target molecule.

Furthermore, the principles of atom economy will drive the innovation of new synthetic strategies. Traditional methods for introducing fluorine can involve the use of stoichiometric fluorinating agents, which generate substantial waste. Future approaches may focus on catalytic methods that utilize fluoride (B91410) salts or even elemental fluorine in a controlled manner. The valorization of industrial byproducts like sulfur hexafluoride (SF₆) as a fluorine source is another emerging area that could lead to more sustainable synthetic protocols for a range of fluorinated compounds, including derivatives of this compound. acs.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Classical Nucleophilic Substitution Well-established reaction mechanism.Requires harsh reaction conditions and may lead to side products.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance. acs.orgCatalyst cost and optimization of reaction parameters. acs.org
Flow Chemistry Enhanced safety, precise control over reaction parameters, and scalability.Initial setup cost and specialized equipment.
Enzymatic Synthesis High selectivity and environmentally benign.Enzyme stability and substrate scope limitations.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the difluoromethyl group can lead to novel reactivity patterns for the aniline moiety in this compound. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity and redox potential of the aniline nitrogen, potentially enabling unprecedented chemical transformations.

Future research could focus on leveraging these properties to develop novel cross-coupling reactions. For example, the modified electronic character of the aniline may allow for selective C-H functionalization at the ortho positions of the aromatic ring, providing a direct route to highly substituted and functionalized derivatives. Additionally, the development of new catalytic systems specifically designed to interact with the fluorinated ether linkage could unlock new synthetic pathways.

The investigation of the radical chemistry of this compound is another promising direction. The generation of radical cations from the aniline moiety under oxidative conditions could lead to interesting cyclization or addition reactions, providing access to complex heterocyclic structures that are difficult to synthesize using conventional methods. acs.org

Advanced Applications in Targeted Molecular Design and Chemical Biology Tools

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net The this compound scaffold could serve as a valuable building block for the design of new therapeutic agents. The difluorinated propyl ether moiety can act as a lipophilic yet metabolically stable isostere for other functional groups, potentially improving the pharmacokinetic profile of a drug molecule.

In the realm of chemical biology, fluorinated molecules are increasingly being used as probes to study biological processes. nih.govnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and no natural background in biological systems, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy studies. researchgate.net Derivatives of this compound could be incorporated into larger biomolecules, such as peptides or nucleic acids, to serve as ¹⁹F NMR probes for studying their structure, dynamics, and interactions with other biological macromolecules. researchgate.netmdpi.com

Furthermore, the unique properties of the difluoromethyl group could be exploited to design novel enzyme inhibitors or modulators. For instance, fluorinated analogues of natural substrates can act as mechanism-based inhibitors or provide insights into enzyme-substrate interactions. nih.govnih.gov The development of this compound-based probes could aid in the study of enzymes involved in aniline metabolism or the modification of ether-containing compounds.

Table 2: Potential Applications of this compound Derivatives

Application Area Rationale for Use Potential Research Focus
Medicinal Chemistry Enhanced metabolic stability and binding affinity due to fluorine substitution. researchgate.netDesign of novel kinase inhibitors, GPCR ligands, or antibacterial agents.
Chemical Biology ¹⁹F NMR probe for studying biomolecular interactions. researchgate.netIncorporation into peptides or oligonucleotides to study their structure and function. nih.govnih.govresearchgate.netmdpi.com
Materials Science Altered electronic and physical properties for the development of new polymers or liquid crystals.Synthesis of fluorinated polymers with enhanced thermal stability or unique optical properties.

Q & A

Basic: What are the established synthetic routes for 4-((1,3-Difluoropropan-2-yl)oxy)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-nitroaniline derivatives and 1,3-difluoropropan-2-ol under basic conditions. Key steps include:

  • Nitration/Reduction: Start with 4-nitroaniline, reduce to 4-aminophenol using catalytic hydrogenation (H₂/Pd-C) .
  • Etherification: React 4-aminophenol with 1,3-difluoropropan-2-ol in the presence of K₂CO₃ as a base and DMF as a solvent (60–80°C, 12–24 hours). Fluorinated alcohols require careful control of stoichiometry to avoid side reactions (e.g., over-alkylation) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields range from 45–70%, with impurities often arising from incomplete substitution or oxidation of the amine group .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. The difluoropropoxy group exhibits gauche conformations due to steric and electronic effects .
  • Spectroscopy:
    • ¹H/¹³C NMR: Distinct signals for aromatic protons (δ 6.5–7.2 ppm), NH₂ (δ 4.8–5.2 ppm, broad), and CF₂ groups (¹⁹F NMR: δ -110 to -120 ppm) .
    • IR: N-H stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ confirms the molecular formula (C₉H₁₀F₂N₂O) .

Advanced: What are the key reactivity patterns of this compound under oxidative and reductive conditions?

Methodological Answer:
The compound’s reactivity is influenced by the electron-rich aniline ring and fluorine substituents:

  • Oxidation:
    • Controlled Oxidation: With KMnO₄/H₂SO₄, the amine group converts to a nitroso derivative (C₉H₈F₂N₂O₂), but over-oxidation may lead to quinone formation .
    • Electrochemical Studies: Cyclic voltammetry reveals an oxidation peak at +0.8 V (vs. Ag/AgCl), attributed to the amine-to-imine transition .
  • Reduction:
    • Catalytic Hydrogenation: H₂/Pd-C reduces the aromatic ring (partial saturation) but leaves the C-F bonds intact. Selectivity depends on solvent polarity (e.g., ethanol vs. THF) .
    • NaBH₄/I₂: Reduces nitroso intermediates back to amines, useful for protecting-group strategies .

Advanced: How does the fluorinated side chain influence the compound’s electronic properties and intermolecular interactions?

Methodological Answer:
The 1,3-difluoropropoxy group induces:

  • Electronic Effects: Fluorine’s electronegativity withdraws electron density from the aromatic ring, reducing nucleophilicity at the para-amine position. DFT calculations (B3LYP/6-31G*) show a Hammett σₚ value of +0.43 .
  • Intermolecular Interactions:
    • Hydrogen Bonding: The NH₂ group acts as a donor, while fluorine atoms accept weak H-bonds (e.g., with water or polar solvents), confirmed by solvatochromic studies .
    • Crystal Packing: X-ray data reveal π-stacking (3.5–4.0 Å spacing) and C-F···H-N interactions (2.8–3.2 Å), stabilizing the solid-state structure .

Advanced: What computational models predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulations with enzymes (e.g., cytochrome P450) show binding affinity (ΔG ≈ -8.2 kcal/mol) at the heme center, suggesting potential metabolic stability .
  • QSAR Studies: Fluorine substitution correlates with increased lipophilicity (logP ≈ 2.1) and membrane permeability, modeled using Molinspiration parameters .
  • ADMET Predictions: SwissADME predicts moderate bioavailability (72%) but highlights renal excretion as a primary clearance route due to the compound’s polarity .

Advanced: How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Comparative Analysis:

CompoundKey Structural DifferenceReactivity/Bioactivity DifferenceSource
4-IsopropoxyanilineReplaces F with HLower oxidative stability; reduced enzyme inhibition
3-Fluoro-4-(propan-2-yloxy)anilineFluorine at meta positionEnhanced π-stacking; stronger H-bonding
4-(Trifluoromethoxy)anilineCF₃O instead of CHF₂OHigher metabolic resistance; increased toxicity

Advanced: What challenges arise in characterizing degradation products of this compound under UV exposure?

Methodological Answer:

  • Degradation Pathways: UV light (254 nm) cleaves the C-O bond, producing 4-amino phenol and 1,3-difluoropropan-2-one. LC-MS/MS (QTOF) identifies transient intermediates like radical anions .
  • Analytical Challenges:
    • Co-elution Issues: Degradation products (e.g., fluorinated ketones) overlap with parent compound peaks in HPLC. Use HILIC columns for better resolution .
    • Fluorine-Specific Detection: ¹⁹F NMR or ICP-MS (for F⁻ ions) quantifies defluorination, but matrix effects (e.g., buffers) require careful calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.